molecular formula C14H18O4 B1519014 5-(4-Propanoylphenoxy)pentanoic acid CAS No. 1039915-79-1

5-(4-Propanoylphenoxy)pentanoic acid

Cat. No.: B1519014
CAS No.: 1039915-79-1
M. Wt: 250.29 g/mol
InChI Key: CNCXTAFWDQHHGT-UHFFFAOYSA-N
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Description

5-(4-Propanoylphenoxy)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted at the fifth carbon with a phenoxy group bearing a propanoyl (propionyl, CH₃CH₂CO-) moiety at the para position of the phenyl ring. Phenoxy-linked pentanoic acid derivatives are frequently studied for their roles in drug metabolism (e.g., ), receptor binding (), and modulation of metabolic pathways (). The propanoyl group introduces moderate lipophilicity and may influence interactions with enzymes or receptors, distinguishing it from hydroxylated or charged analogs.

Properties

IUPAC Name

5-(4-propanoylphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-13(15)11-6-8-12(9-7-11)18-10-4-3-5-14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCXTAFWDQHHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274174
Record name 5-[4-(1-Oxopropyl)phenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039915-79-1
Record name 5-[4-(1-Oxopropyl)phenoxy]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039915-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(1-Oxopropyl)phenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Propanoylphenoxy)pentanoic acid typically involves the following steps:

  • Phenol Activation: The starting material, phenol, undergoes activation to introduce the propanoyl group.

  • Esterification: The activated phenol is then reacted with pentanoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Propanoylphenoxy)pentanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the pentanoic acid chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the phenyl ring or the pentanoic acid chain.

Scientific Research Applications

5-(4-Propanoylphenoxy)pentanoic acid is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studying biological processes and interactions with biomolecules.

  • Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-(4-Propanoylphenoxy)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features, molecular properties, and biological roles of 5-(4-propanoylphenoxy)pentanoic acid and its analogs:

Compound Name Substituents/Structure Molecular Formula Molecular Weight Key Properties/Effects Source
This compound Phenoxy with 4-propanoyl C₁₄H₁₆O₄ 264.28 Hypothetical: Moderate lipophilicity; ketone group may enhance enzyme/receptor binding. N/A (Target)
5-(3,4,5-Trihydroxyphenyl)pentanoic acid Trihydroxyphenyl C₁₁H₁₄O₆ 242.23 High polarity; upregulated in palmitic acid treatment, involved in phenolic acid pathways.
5-(4'-Amidinophenoxy)pentanoic acid 4-Amidinophenoxy C₁₂H₁₆N₂O₃ 236.27 Positively charged (pH-dependent); metabolite of pentamidine, undergoes sulfation/glucuronidation.
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid N-Phenylcyclohexylamino C₁₈H₂₅NO₂ 287.40 High PCP receptor affinity; used to generate antibodies with pharmacological correlation (r² = 0.78).
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl with ketone C₁₁H₁₁FO₃ 210.20 Enhanced metabolic stability due to electronegative fluorine; ketone alters electronic properties.
5-[(4-Methoxyphenyl)methoxy]pentanoic acid 4-Methoxyphenylmethoxy C₁₃H₁₈O₄ 238.28 Ether linkage increases lipophilicity; potential applications in prodrug design.
Key Observations:
  • Lipophilicity: The propanoyl group in the target compound likely confers intermediate lipophilicity compared to polar trihydroxyphenyl () or charged amidino () analogs. This property may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Pathways: Analogs with hydroxyl or amidino groups (e.g., ) undergo phase II conjugation (sulfation/glucuronidation), whereas propanoyl or methoxy derivatives may be substrates for esterases or cytochrome P450 enzymes.
  • Receptor Binding: The N-phenylcyclohexylamino analog () demonstrates the importance of bulky hydrophobic substituents in receptor interactions, suggesting the propanoyl group could similarly influence target engagement.
(a) Metabolic Modulation
  • 5-(3,4,5-Trihydroxyphenyl)pentanoic acid (): Upregulated under palmitic acid treatment, this compound is associated with phenolic acid metabolism and microbial community shifts in soil.
  • 5-(4'-Amidinophenoxy)pentanoic acid (): A primary metabolite of pentamidine, it undergoes rapid conjugation (15% parent compound remaining after 4 hours in rat liver). The amidino group’s charge may limit tissue penetration but enhance renal excretion.
(b) Receptor Interactions
  • 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid (): This hapten mimics arylcyclohexylamines, showing strong correlation (r² = 0.78) with PCP receptor binding assays. Its structure highlights the role of cyclohexyl and phenyl groups in receptor affinity, a feature the propanoyl analog may partially replicate.
(c) Structural Adaptations
  • Fluorine Substitution (): The 4-fluorophenyl group in 5-(4-fluorophenyl)-5-oxopentanoic acid enhances metabolic stability via electronegativity and steric effects, a strategy applicable to propanoyl derivatives for prolonged activity.
  • Ether vs. Ester Linkages: Methoxyphenylmethoxy () and propanoylphenoxy groups differ in hydrolytic stability, with ethers generally more resistant to enzymatic cleavage than esters.

Biological Activity

5-(4-Propanoylphenoxy)pentanoic acid is a compound of interest in various biological applications, particularly in cell culture and as a buffering agent. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1039915-79-1
  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.30 g/mol

This compound functions primarily as a non-ionic organic buffering agent . It is utilized in cell culture systems to maintain pH levels within a range of 6 to 8.5, which is crucial for optimal cellular function and growth. The buffering capacity allows it to stabilize the pH during metabolic processes that could otherwise lead to fluctuations detrimental to cell viability.

Biological Applications

  • Cell Culture :
    • Used as a buffering agent to maintain physiological pH.
    • Facilitates growth conditions for various cell types by providing a stable environment.
  • Pharmaceutical Development :
    • Investigated for its potential role in drug formulation due to its solubility and stability properties.
    • May enhance the delivery of therapeutic agents by improving their solubility in biological systems.
  • Research Studies :
    • Explored in studies assessing the impact of pH on biological systems, particularly in microbial fermentation and enzyme activity.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • Buffering Capacity : It has been demonstrated that this compound maintains pH stability effectively compared to traditional buffers, which is critical in experiments involving sensitive biological assays .
  • Cell Viability : In cell culture experiments, cells maintained in media buffered with this compound exhibited higher viability rates compared to those in unbuffered media, indicating its role in promoting cellular health .

Comparative Analysis

PropertyThis compoundTraditional Buffers (e.g., MOPS)
pH Range6 - 8.56 - 8.0
Buffering CapacityHighModerate
Cell ViabilityEnhancedVariable
ApplicationCell cultureGeneral laboratory use

Case Studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.